![molecular formula C27H28N2O2S2 B2880410 (E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile CAS No. 866348-28-9](/img/structure/B2880410.png)
(E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile
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Description
(E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C27H28N2O2S2 and its molecular weight is 476.65. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Limiting Applications
One study focuses on the design, synthesis, and characterization of thiophene dyes, including compounds with structures similar to the one , for optoelectronic devices. These compounds are evaluated for their potential to protect human eyes and optical sensors, as well as to stabilize light sources in optical communications, demonstrating significant optical limiting performance under laser excitation. This suggests potential applications in photonic or optoelectronic devices for safety and communication technologies (Anandan et al., 2018).
Heterocyclic Compound Synthesis
Another area of application involves the synthesis of pyrimidine-4(3H)-ones from precursors containing similar functional groups, showcasing the utility of these structures in creating bioactive heterocyclic compounds. This process highlights the compound's role in facilitating the synthesis of potentially therapeutic agents (Sokolenko et al., 2017).
Polymer Modifications for Enhanced Properties
Research on high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) prepared by mixed solvent polymerization demonstrates the importance of modifying acrylonitrile polymers to improve their pre-oxidation performance and molecular weight. Such modifications can lead to better materials for carbon fiber precursors, indicating potential applications in material science and engineering (Liu et al., 2019).
Grafting for Enzyme Immobilization
Grafting of acrylonitrile copolymer membranes with hydrophilic monomers for immobilization of glucose oxidase is another application. This involves modifying poly(acrylonitrile-methylmethacrylate-sodium vinylsulphonate) membranes to enhance their hydrophilicity and charge density, facilitating the immobilization of enzymes for biosensor applications. Such modifications can significantly impact the development of medical and biochemical sensors (Godjevargova & Dimov, 1995).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(2,4-dimethylphenyl)methylsulfanyl]-3-(2-ethyl-6-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S2/c1-5-22-11-9-10-20(3)26(22)29-27(32-18-23-15-14-19(2)16-21(23)4)25(17-28)33(30,31)24-12-7-6-8-13-24/h6-16,29H,5,18H2,1-4H3/b27-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWALYINMJEPBL-IMVLJIQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzenesulfonyl)-3-[(2,4-dimethylphenyl)methylsulfanyl]-3-(2-ethyl-6-methylanilino)prop-2-enenitrile |
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